N-[2-(Methylamino)ethyl]benzamide;hydrochloride
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Description
Scientific Research Applications
Neuroleptic Activity
Research by Iwanami et al. (1981) explored the synthesis and neuroleptic activity of benzamides, including a closely related compound to N-[2-(Methylamino)ethyl]benzamide hydrochloride. They found that certain benzamides exhibited potent neuroleptic (antipsychotic) properties and could potentially be used in the treatment of psychosis (Iwanami et al., 1981).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, demonstrating significant anti-acetylcholinesterase activity. These compounds, related to N-[2-(Methylamino)ethyl]benzamide hydrochloride, showed potential as antidementia agents (Sugimoto et al., 1990).
Dopamine D2 Receptor Binding
Several studies have investigated substituted benzamides, closely related to N-[2-(Methylamino)ethyl]benzamide hydrochloride, for their binding properties to dopamine D2 receptors. These compounds have been used for in vitro and in vivo studies, proving useful in the study of dopamine D2 receptors in the brain (Hall, Köhler, & Gawell, 1985; Köhler, Hall, & Gawell, 1986).
Antidopaminergic Effects
Research on the solid state conformations and antidopaminergic effects of closely related benzamides to N-[2-(Methylamino)ethyl]benzamide hydrochloride provides insights into dopamine receptor models and their interaction with benzamides. This research aids in understanding the binding affinity and mechanism of action of these compounds in the brain (Högberg et al., 1986).
Stable Isotope Technique in Pharmacokinetics
The stable isotope technique has been applied to elucidate the metabolizing enzyme activity of closely related compounds to N-[2-(Methylamino)ethyl]benzamide hydrochloride in animals. This method provides valuable pharmacokinetic data, particularly in understanding the metabolism of these drugs (Higuchi & Shiobara, 1980).
Synthesis of Metabolites
Research has been conducted on the synthesis of metabolites of compounds similar to N-[2-(Methylamino)ethyl]benzamide hydrochloride. This research is crucial for understanding the metabolic pathways and potential effects of these compounds in the body (Shibanuma et al., 1980).
Properties
IUPAC Name |
N-[2-(methylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-11-7-8-12-10(13)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCUGVOWWCPBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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